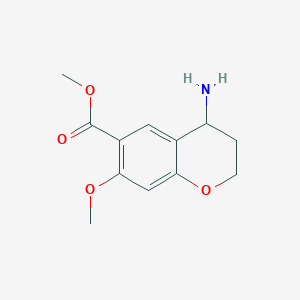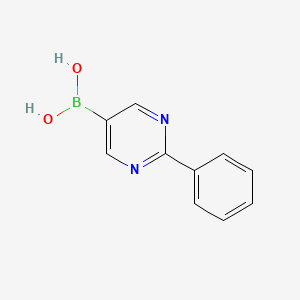
4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method includes the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of acetonitrile as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions activated by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like diazonium salts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced biological activity and stability.
作用機序
The mechanism of action of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
類似化合物との比較
- 5-Fluoro-3-phenyl-1H-indole-2-carboxaldehyde
- 4-(trifluoromethyl)phenylindole-3-carboxaldehyde
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
Uniqueness: 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which significantly enhance its chemical stability and biological activity compared to other indole derivatives .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.
特性
分子式 |
C16H9F4NO |
|---|---|
分子量 |
307.24 g/mol |
IUPAC名 |
4-fluoro-5-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-15-12(5-6-13-14(15)10(8-22)7-21-13)9-1-3-11(4-2-9)16(18,19)20/h1-8,21H |
InChIキー |
OWEZECFBDBGLHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3C=O)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)




![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)

![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)



